3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Overview
Description
Synthesis Analysis
The synthesis of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt has been achieved through various methods, starting from basic sugar molecules like D-lyxose and D-mannose. Techniques involve multiple steps, including protection and deprotection, radical C,C-bond formation, and selective oxidation. Notably, Giese and Linker (1992) synthesized the ammonium salt from D-lyxose using radical C,C-bond formation, showcasing a methodological advancement in its synthesis (Giese & Linker, 1992). Another method reported by Branchaud and Meier (1988) starts from D-mannose and involves a novel alkyl cobaloxime mediated radical alkyl-alkenyl cross coupling, highlighting the diverse approaches to synthesizing this compound (Branchaud & Meier, 1988).
Molecular Structure Analysis
The molecular structure of 3-Deoxy-D-manno-2-octulosonic acid has been elucidated through various analytical techniques, including X-ray crystallography and NMR spectroscopy. The crystalline structure analysis reveals its conformation and the orientation of functional groups, providing insights into its chemical behavior and interaction potential (Birnbaum et al., 1987).
Scientific Research Applications
Synthesis and Characterization
Synthesis from D-Lyxose and D-Mannose : The ammonium salt of 3-deoxy-D-manno-2-octulosonic acid (KDO) has been synthesized from D-lyxose and D-mannose using various chemical strategies. This includes a process involving radical C,C-bond formation and cobaloxime-mediated radical alkyl-alkenyl cross-coupling (Giese & Linker, 1992); (Branchaud & Meier, 1988).
Chemical Synthesis and Estimation : Chemical synthesis methods starting from D-mannose have been developed, enabling the quantitative estimation of 3-deoxy-D-manno-octulosonic acid using techniques like the thiobarbituric acid method (Charon et al., 1969).
Structural Analysis : Detailed structural analysis and synthesis methods have been developed for 3-deoxy-D-manno-octulosonic acid, confirming its structure and allowing for its quantitative determination using gas chromatographic methods (Williams & Perry, 1969).
Applications in Biochemistry and Microbiology
Biological Significance in Gram-negative Bacteria : 3-deoxy-D-manno-octulosonic acid (KDO) is a key component in lipopolysaccharides of Gram-negative bacteria, playing a vital role in their biosynthesis and growth. Its presence in bacterial lipopolysaccharides has been well-documented (Unger, 1981).
Analytical Detection in Bacterial Cells : Methods have been developed for detecting 3-deoxy-D-manno-2-octulosonic acid in bacterial cells using gas-liquid chromatography, highlighting its presence in various bacteria like Neisseria elongata (Guerrant & Moss, 1986).
Role in Endotoxins : The role of KDO in endotoxins has been investigated, confirming its essential presence in bacterial lipopolysaccharides and challenging previous assumptions about KDO-deficient endotoxins (Caroff et al., 1987).
Advanced Synthesis Techniques
Large Scale Synthesis and Derivatives : Efficient methods for large-scale synthesis of KDO and its derivatives have been developed, starting from D-mannose and achieving high yields without intermediate purification (Feng et al., 2015).
Novel Synthesis Approaches : Innovative synthesis approaches for KDO and its analogs have been described, utilizing enzymes like fructose-1,6-bisphosphate aldolase to control stereochemistry (Crestia et al., 2001).
properties
IUPAC Name |
azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBBKGYARWWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553875 | |
Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto-3-deoxyoctonate ammonium salt | |
CAS RN |
103404-70-2 | |
Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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